molecular formula C5H9ClO3S B12308815 2-Hydroxycyclopentane-1-sulfonyl chloride

2-Hydroxycyclopentane-1-sulfonyl chloride

Cat. No.: B12308815
M. Wt: 184.64 g/mol
InChI Key: KDTVEQALNVUIGU-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclopentane-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of cyclopentanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

[ \text{Cyclopentanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often use advanced techniques such as photoredox catalysis to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary amines, and secondary amines are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfinic Acids: Formed through reduction reactions.

Scientific Research Applications

2-Hydroxycyclopentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-sulfonyl chloride: Lacks the hydroxy group present in 2-Hydroxycyclopentane-1-sulfonyl chloride.

    2-Hydroxycyclohexane-1-sulfonyl chloride: Contains a six-membered ring instead of a five-membered ring.

    2-Hydroxybenzenesulfonyl chloride: Contains a benzene ring instead of a cyclopentane ring.

Uniqueness

This compound is unique due to its five-membered cyclopentane ring and the presence of both hydroxy and sulfonyl chloride functional groups. This combination of functional groups makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

2-hydroxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2

InChI Key

KDTVEQALNVUIGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)S(=O)(=O)Cl)O

Origin of Product

United States

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